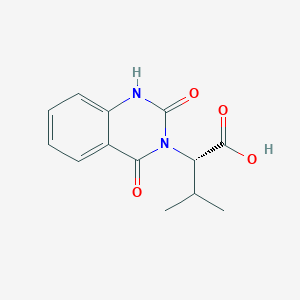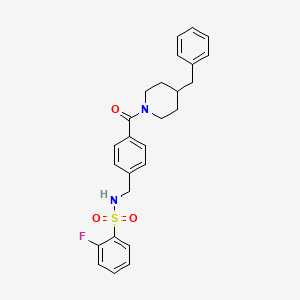
N-(4-(4-benzylpiperidine-1-carbonyl)benzyl)-2-fluorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-(4-benzylpiperidine-1-carbonyl)benzyl)-2-fluorobenzenesulfonamide” is a complex organic compound. It contains a benzylpiperidine functional group, which is often found in pharmaceuticals and bioactive compounds . The compound also contains a carbonyl group, a benzyl group, and a sulfonamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the benzylpiperidine moiety, followed by the introduction of the carbonyl group, the benzyl group, and finally the sulfonamide group . The exact synthesis pathway would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzylpiperidine, carbonyl, benzyl, and sulfonamide groups would contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents present. The benzylpiperidine, carbonyl, benzyl, and sulfonamide groups could all potentially participate in reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and its reactivity with other chemicals .Applications De Recherche Scientifique
Advanced Intermediates for Nitrogenous Heterocycles Synthesis
N-Benzyl-2-nitrobenzenesulfonamides, through base-mediated intramolecular arylation, yield benzhydrylamines, which are crucial intermediates for creating nitrogenous heterocycles, such as indazole oxides and quinazolines. This process highlights the compound's role in facilitating complex organic syntheses, leading to potential applications in pharmaceuticals and material sciences (Kisseljova et al., 2014).
Fluorescent Probe for Thiophenols Discrimination
In chemical and environmental sciences, the detection and discrimination of thiophenols over aliphatic thiols are crucial due to their toxic nature. A study describes the design of a reaction-based fluorescent probe utilizing a sulfonamide group for this purpose. This probe exhibits high selectivity and sensitivity, indicating the compound's utility in developing detection tools for environmental monitoring and safety (Wang et al., 2012).
Crystal Structure Analysis
Investigations into the crystal structures of closely related sulfonamide compounds provide insights into their intermolecular interactions and structural stability. Such studies are foundational in the development of new materials and in understanding the physicochemical properties of potential pharmaceuticals (Suchetan et al., 2015).
Enantioselective Fluorination
The compound's derivatives have been explored for their role in the enantioselective fluorination of 2-oxindoles, catalyzed by chiral palladium complexes. This application is particularly relevant in the synthesis of bioactive molecules and pharmaceuticals, demonstrating the compound's versatility in organic synthesis (Wang et al., 2014).
Electrophilic Fluorination Reagent
As a sterically demanding analogue of popular fluorinating reagents, the compound enhances the enantioselectivity of products in various fluorination reactions. This property is exploited in synthesizing enantioselectively fluorinated molecules, which are valuable in pharmaceutical research and development (Yasui et al., 2011).
Mécanisme D'action
Target of Action
It is known that benzylpiperidine derivatives have shown activity against different viruses . They have been found to inhibit the H1N1 influenza virus through specific hemagglutinin fusion peptide interaction .
Mode of Action
The compound acts as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine . The interaction with these targets results in the release of these neurotransmitters, which can lead to various physiological effects.
Biochemical Pathways
The release of dopamine, norepinephrine, and serotonin suggests that it may influence pathways related to mood regulation, alertness, and neural signaling .
Pharmacokinetics
Benzylpiperidine derivatives are known to have a fast onset of action and a short duration , which could impact their bioavailability and pharmacokinetics.
Result of Action
The release of dopamine, norepinephrine, and serotonin by this compound can lead to various molecular and cellular effects. These neurotransmitters play crucial roles in mood regulation, alertness, and neural signaling . Therefore, the compound’s action could potentially influence these processes.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[[4-(4-benzylpiperidine-1-carbonyl)phenyl]methyl]-2-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27FN2O3S/c27-24-8-4-5-9-25(24)33(31,32)28-19-22-10-12-23(13-11-22)26(30)29-16-14-21(15-17-29)18-20-6-2-1-3-7-20/h1-13,21,28H,14-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBAAQOWDOTXAIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)CNS(=O)(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
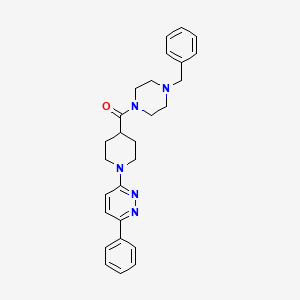
![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-isopropylphenyl)acetamide](/img/structure/B2870881.png)
![7-((2E)but-2-enyl)-3,9-dimethyl-5,7,9-trihydro-1H,4H-1,2,4-triazino[4,3-h]puri ne-6,8-dione](/img/structure/B2870882.png)
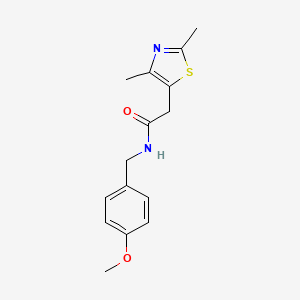
![(Z)-1-benzyl-3-(((3-fluorophenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2870885.png)
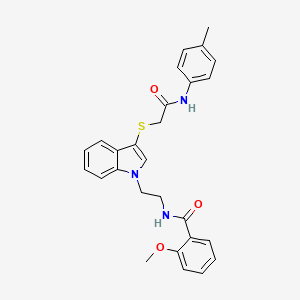
![2-(4-Methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid](/img/structure/B2870890.png)
![N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2870892.png)
![3-[(4-chlorophenyl)sulfonyl]-N-(2,5-dimethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2870894.png)
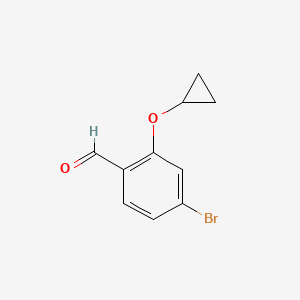
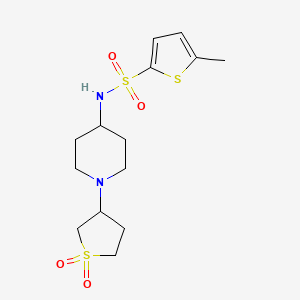

![N-(4-methoxyphenyl)-4-methyl-3-[[(E)-2-phenylethenyl]sulfonylamino]benzenesulfonamide](/img/structure/B2870901.png)
